molecular formula C48H52N4O6S2 B15197862 Mebbydrolin napadisylate

Mebbydrolin napadisylate

Cat. No.: B15197862
M. Wt: 845.1 g/mol
InChI Key: ILJLNZBWFZLRJJ-UHFFFAOYSA-N
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Description

Mebhydrolin napadisylate (CAS: 6153-33-9) is a first-generation histamine H₁ receptor antagonist used to alleviate allergic symptoms such as rhinitis, urticaria, and pruritus . It exists as a white to off-white crystalline powder with a molecular formula of (C₁₉H₂₀N₂)₂·C₁₀H₈O₆S₂ and a molecular weight of 841.05 g/mol . The compound exhibits stability under normal conditions but decomposes upon exposure to carbon oxides, nitrogen oxides, or elevated temperatures (decomposition at 280°C) . Its mechanism involves competitive inhibition of histamine binding to H₁ receptors, with additional anti-inflammatory effects via suppression of transcription factors AP-1 and NF-κB .

Mebhydrolin napadisylate is marketed under names such as Incidal and Fabahistin and is available in tablet formulations . Analytical methods like high-performance thin-layer chromatography (HPTLC) validate its purity (98.5–101.5%) and stability under stress conditions (acid/alkaline hydrolysis, oxidation, UV exposure) .

Properties

Molecular Formula

C48H52N4O6S2

Molecular Weight

845.1 g/mol

IUPAC Name

5-benzyl-2-methyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole;naphthalene-1,5-disulfonic acid

InChI

InChI=1S/2C19H22N2.C10H8O6S2/c2*1-20-12-11-19-17(14-20)16-9-5-6-10-18(16)21(19)13-15-7-3-2-4-8-15;11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h2*2-10,17,19H,11-14H2,1H3;1-6H,(H,11,12,13)(H,14,15,16)

InChI Key

ILJLNZBWFZLRJJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2C(C1)C3=CC=CC=C3N2CC4=CC=CC=C4.CN1CCC2C(C1)C3=CC=CC=C3N2CC4=CC=CC=C4.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: Mebbydrolin napadisylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols .

Comparison with Similar Compounds

Clinical and Regulatory Perspectives

Mebhydrolin napadisylate remains a niche therapeutic due to its adverse effect profile and the availability of safer alternatives. Regulatory guidelines emphasize its role as a reference standard in pharmaceutical analysis (purity ≥98%) . In contrast, newer napadisylate salts, such as lesogaberan napadisylate (under Phase II trials), target non-histamine pathways (e.g., GABA receptors) for metabolic disorders .

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